3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A 4-methoxybenzyl group on the thiazolidinone ring, contributing electron-donating effects.
- A 2-methylpropyl (isobutyl) amino substituent at position 2 of the pyrido-pyrimidinone scaffold.
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems.
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-15(2)13-26-21-19(23(30)28-11-5-6-16(3)22(28)27-21)12-20-24(31)29(25(33)34-20)14-17-7-9-18(32-4)10-8-17/h5-12,15,26H,13-14H2,1-4H3/b20-12- |
InChI Key |
ZNTTUZNBTAFLCH-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A comparative analysis of structurally related compounds reveals critical trends in substitution and activity:
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
| Property | Target Compound | BH30059 | BH29968 |
|---|---|---|---|
| Molecular Weight (g/mol) | 502.64 | 536.67 | 501.66 |
| LogP (Predicted) | 3.8 | 2.9 | 2.5 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Rotatable Bonds | 6 | 8 | 7 |
The target compound’s higher LogP (3.8) suggests greater membrane permeability compared to BH29968 (LogP 2.5), making it more suitable for oral administration.
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits potential biological activity. Its unique structural features may enable interactions with various biological macromolecules, which could lead to significant therapeutic applications.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 496.12 g/mol. The structure includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinylidene moiety, and a morpholinyl substituent, suggesting diverse reactivity and potential for binding to biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. Research on similar thiazolidine derivatives has shown that they can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidin-4-one have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with high efficacy . The presence of electron-withdrawing or donating groups on the phenyl ring appears to influence this activity significantly.
Anticancer Activity
Compounds with structural similarities to 3-{(Z)-...} have been investigated for their anticancer potential. Studies indicate that thiazolidine derivatives can act as effective growth inhibitors for various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes involved in cellular processes. For example, thiazolidinone derivatives have been noted as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced cancer cell proliferation.
Research Findings and Case Studies
The biological activity of 3-{(Z)-...} is likely mediated through its ability to bind to specific targets within cells, influencing various signaling pathways:
- Protein Interactions : The compound may interact with proteins involved in signal transduction, potentially altering their activity.
- Nucleic Acid Binding : Structural features suggest potential binding to nucleic acids, impacting gene expression.
- Metabolic Regulation : By modulating enzyme activities, the compound could influence metabolic pathways critical for cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
